Boronophenylalanine B-10
CAS No.: 80994-59-8
Cat. No.: VC0521870
Molecular Formula: C9H12BNO4
Molecular Weight: 208.21 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 80994-59-8 |
---|---|
Molecular Formula | C9H12BNO4 |
Molecular Weight | 208.21 g/mol |
IUPAC Name | (2S)-2-amino-3-(4-(10B)dihydroxy(10B)phenyl)propanoic acid |
Standard InChI | InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1/i10-1 |
Standard InChI Key | NFIVJOSXJDORSP-ULMHTEDTSA-N |
Isomeric SMILES | [10B](C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O |
SMILES | B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O |
Canonical SMILES | B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
BPA, formally known as 4-borono-L-phenylalanine, features a phenylalanine backbone substituted with a boronic acid group at the para position of the aromatic ring. The isotope constitutes the boron nucleus, critical for neutron capture reactions. Its absolute stereochemistry is defined by the L-configuration at the α-carbon, ensuring compatibility with endogenous amino acid transport systems . The SMILES notation () and InChI key () underscore its structural specificity .
Table 1: Key Molecular Properties of Boronophenylalanine B-10
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 208.21 g/mol |
Stereochemistry | Absolute (L-configuration) |
Defined Stereocenters | 1 |
Charge | 0 |
Isotopic Composition | (95+ atom%) |
Synthesis and Analytical Characterization
BPA synthesis typically involves palladium-catalyzed coupling of protected phenylalanine derivatives with boronating agents, followed by deprotection and purification. High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma optical emission spectrometry (ICP-OES) has been validated for assessing chemical purity, detecting residual impurities such as phenylalanine (limit of detection: 1.5 ng/mL) and tyrosine (0.6 ng/mL) . Stability studies reveal that BPA-fructose complexes, used clinically to enhance solubility, degrade over time when stored refrigerated, necessitating strict quality control protocols .
Pharmacokinetics and Biodistribution
Cellular Uptake Mechanisms
BPA exploits tumor cells’ upregulated amino acid transporters for selective accumulation. The aromatic amino acid transporters and mediate its intracellular uptake, with kinetic studies in MKN45 gastric cancer cells demonstrating time- and concentration-dependent boron accumulation (1.15–1.70 μg/10 cells at 3 hours vs. 0.42–0.66 μg/10 cells at 1 hour) . This transporter dependency underpins BPA’s tumor-to-blood concentration ratios exceeding 3:1 in xenograft models .
Preclinical Biodistribution Profiles
In orthotopic glioma models, BPA achieves median tumor boron concentrations of 48 mg/kg within 1 hour post-injection, with sustained retention over 5 hours (35 mg/kg) . Comparative studies with borocaptate sodium (BSH) reveal BPA’s superior brain penetration, maintaining stable concentrations in cerebral tissue despite a 4-fold lower administered dose .
Table 2: Boron Concentration Ratios in Xenograft Models
Tissue | Tumor/Blood Ratio (BPA) | Tumor/Liver Ratio (BPA) |
---|---|---|
Glioblastoma | 2.8 ± 0.3 | 1.9 ± 0.2 |
Gastric | 3.1 ± 0.4 | 2.2 ± 0.3 |
Clinical Pharmacokinetics
Phase I trials in glioblastoma patients established a linear relationship between intravenous BPA doses (98–290 mg/kg) and tumor boron concentrations (15–35 μg/g) . The compound exhibits biphasic elimination, with an initial half-life of 0.7–1.2 hours and a terminal half-life of 3.7 hours . Notably, boron levels in glioblastoma multiforme correlate strongly with tumor cellularity (), enabling dosimetric optimization .
Therapeutic Applications in Oncology
Glioblastoma Multiforme
In 15 patients receiving 95 atom% -BPA, tumor boron concentrations reached 25.3 ± 6.7 μg/g at 290 mg/kg doses, achieving therapeutic ratios >2.5 relative to normal brain tissue . Neutron irradiation at 1–2 hours post-infusion capitalized on peak tumor accumulation, yielding median survival extensions of 14.2 months in recurrent disease .
Cutaneous Melanoma
Early BNCT trials for metastatic melanoma demonstrated complete response rates of 67% (6/9 patients) following BPA-mediated neutron capture. Tumor/blood boron ratios of 3.4:1 facilitated selective ablation of subclinical metastases while preserving dermal integrity .
Emerging Indications
Preclinical data support BPA’s utility in gastric adenocarcinoma, where patient-derived xenograft (PDX) models show tumor boron concentrations of 18.4 ± 2.1 μg/g at 125 mg/kg doses . Ongoing trials explore BNCT for hepatocellular carcinoma and mesothelioma, leveraging BPA’s hepatobiliary excretion profile to minimize renal toxicity .
Future Directions and Challenges
Enhanced Delivery Systems
Nanoparticle-encapsulated BPA formulations under development aim to improve tumor specificity, with preliminary data showing 2.3-fold higher glioma uptake compared to free BPA .
Combination Therapies
Synergy with immune checkpoint inhibitors is being investigated, as BNCT-induced immunogenic cell death may potentiate anti-PD-1/PD-L1 responses in cold tumors .
Global Standardization
Efforts to harmonize BPA dosing protocols and neutron beam parameters across 37 BNCT centers worldwide seek to reduce inter-institutional outcome variability .
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